molecular formula CH5P B12381789 CPT2

CPT2

Cat. No.: B12381789
M. Wt: 52.040 g/mol
InChI Key: SAWKFRBJGLMMES-LLCOILBOSA-N
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Description

Ditritiomethylphosphane is a compound that falls under the category of tertiary phosphines. Tertiary phosphines are known for their significant role in coordination chemistry and catalysis. Ditritiomethylphosphane, in particular, is characterized by the presence of tritium atoms, which are isotopes of hydrogen, making it a unique compound in terms of its isotopic composition.

Properties

Molecular Formula

CH5P

Molecular Weight

52.040 g/mol

IUPAC Name

ditritiomethylphosphane

InChI

InChI=1S/CH5P/c1-2/h2H2,1H3/i1T2

InChI Key

SAWKFRBJGLMMES-LLCOILBOSA-N

Isomeric SMILES

[3H]C([3H])P

Canonical SMILES

CP

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tertiary phosphines, including ditritiomethylphosphane, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. This approach is widely used due to its convenience and efficiency .

Industrial Production Methods

Industrial production of ditritiomethylphosphane would likely follow similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the presence of tritium, a radioactive isotope.

Chemical Reactions Analysis

Types of Reactions

Ditritiomethylphosphane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a suitable leaving group and a nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ditritiomethylphosphane would yield a phosphine oxide, while reduction might produce a phosphine hydride.

Scientific Research Applications

Ditritiomethylphosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of ditritiomethylphosphane involves its ability to donate electron pairs, making it a strong ligand for metal coordination. This property allows it to form stable complexes with transition metals, which can then participate in various catalytic cycles. The molecular targets include metal centers in enzymes or synthetic catalysts, and the pathways involve coordination and electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butylmethylphosphine: Similar in structure but lacks the tritium atoms.

    Triphenylphosphine: A widely used tertiary phosphine with different steric and electronic properties.

    Trimethylphosphine: Another tertiary phosphine with a simpler structure.

Uniqueness

Ditritiomethylphosphane’s uniqueness lies in its isotopic composition, which provides distinct advantages in tracing and radiolabeling studies. Its reactivity and coordination properties are also influenced by the presence of tritium, making it a valuable compound in both research and industrial applications.

Biological Activity

Ditritiomethylphosphane, commonly referred to as trimethylphosphine (TMP), is an organophosphorus compound with the formula P(CH₃)₃. This compound has garnered interest in various fields due to its unique biological activities and applications in medicinal chemistry, coordination chemistry, and catalysis. This article explores the biological activity of ditritiomethylphosphane, including its mechanisms of action, applications in research, and relevant case studies.

Overview of Trimethylphosphine

Trimethylphosphine is a colorless liquid known for its unpleasant odor and is classified as a highly basic ligand that forms complexes with many metals. It exhibits a pyramidal molecular structure and is primarily used as a reagent in various chemical transformations, including cross-coupling reactions and as a ligand in coordination complexes .

Trimethylphosphine's biological activity can be attributed to its ability to interact with biological molecules, influencing various biochemical pathways. Notably, it has been shown to:

  • Inhibit Neural Activity : RuBi GABA trimethylphosphine, a derivative of trimethylphosphine, suppresses cortical local field potential (LFP) activity in anesthetized mice when activated by blue laser pulses (473 nm). This inhibition indicates its potential role in modulating neural circuits .
  • Antimicrobial Properties : Studies have indicated that trimethylphosphine and its derivatives exhibit antimicrobial activity against both Gram-negative and Gram-positive bacteria. The structural characteristics of these compounds contribute to their effectiveness against microbial pathogens .

Case Studies

  • Neural Modulation : In a study examining the effects of RuBi GABA trimethylphosphine on cortical activity, researchers found that activation with light led to significant suppression of neural activity in mice. This finding suggests potential applications in neurobiology for studying synaptic transmission and neural circuit dynamics .
  • Antimicrobial Activity : A synthesis and structure-activity relationship study demonstrated that trimethylphosphine ligands displayed high antimicrobial activities. The research highlighted the potential for these compounds to serve as templates for developing new antimicrobial agents .

Applications in Research

Trimethylphosphine is widely utilized in various research applications due to its versatile chemical properties:

  • Ligand in Coordination Chemistry : It serves as a ligand for metal complexes used in catalysis and organic synthesis. Its ability to stabilize metal ions enhances the efficiency of catalytic reactions .
  • Synthesis of Bioactive Compounds : TMP is instrumental in the synthesis of various bioactive compounds, including pharmaceuticals. Its reactivity allows for the formation of complex structures that are crucial in drug development .

Table 1: Physical Properties of Trimethylphosphine

PropertyValue
Molecular FormulaC₃H₉P
Molecular Weight76.09 g/mol
Boiling Point38-40 °C
Melting Point-86 °C
Density0.738 g/mL at 20 °C

Table 2: Biological Activity Summary

Activity TypeDescriptionReference
Neural InhibitionSuppresses cortical LFP activity
Antimicrobial ActivityEffective against Gram-negative and Gram-positive bacteria

Q & A

Basic: What are the key challenges in synthesizing ditritiomethylphosphane, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
Synthesis of ditritiomethylphosphane requires precise control of phosphazene intermediates and tritium incorporation. Challenges include:

  • Side reactions (e.g., hydrolysis of tritiated intermediates).
  • Isotopic purity due to tritium’s instability.

Optimization Strategies:

  • Use anhydrous tetrahydrofuran (THF) to minimize hydrolysis .
  • Monitor reactions via thin-layer chromatography (TLC) to track intermediate formation .
  • Adjust stoichiometry of tritium sources (e.g., LiN(iPr)₂) to reduce isotopic scrambling .
  • Employ low-temperature conditions to stabilize reactive intermediates .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for ditritiomethylphosphane derivatives?

Methodological Answer:
Discrepancies in NMR or IR spectra often arise from:

  • Isotopic effects (³H vs. ¹H/²H).
  • Conformational isomerism in phosphane structures.

Resolution Protocol:

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